Lenalidomide-C6-Br

Beschreibung

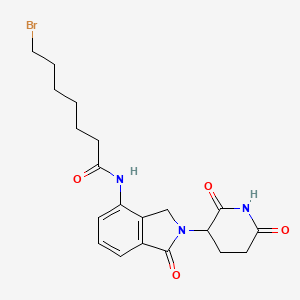

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24BrN3O4 |

|---|---|

Molekulargewicht |

450.3 g/mol |

IUPAC-Name |

7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |

InChI |

InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |

InChI-Schlüssel |

FSWUZUYVRZSKKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lenalidomide-C6-Br: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug with potent anti-cancer properties. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mode of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific proteins of interest.

Lenalidomide-C6-Br is a key building block in the synthesis of PROTACs that leverage the CRL4-CRBN E3 ligase for targeted protein degradation. It consists of the Lenalidomide core, which binds to CRBN, attached to a six-carbon alkyl linker terminating in a bromine atom. This functionalized linker allows for the covalent attachment of a ligand that binds to a specific protein of interest, thereby creating a PROTAC capable of inducing the degradation of that target protein.

Chemical Structure and Properties

Lenalidomide-C6-Br is a synthetic compound designed as a versatile intermediate for the construction of PROTACs.

| Property | Value |

| Full Chemical Name | Lenalidomide-CO-C6-Br |

| Molecular Formula | C20H24BrN3O4 |

| Molecular Weight | 450.33 g/mol |

| SMILES | BrCCCCCCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Mechanism of Action: Targeted Protein Degradation

PROTACs synthesized using Lenalidomide-C6-Br operate through a catalytic mechanism to induce the degradation of a target protein. The Lenalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC, containing the target-specific ligand, binds to the protein of interest (POI). This brings the POI into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.

Figure 1. Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of a Lenalidomide-Based PROTAC

This protocol describes a general method for synthesizing a PROTAC by coupling Lenalidomide-C6-Br with a target protein ligand containing a nucleophilic group (e.g., an amine or phenol).

Materials:

-

Lenalidomide-C6-Br

-

Target protein ligand with a nucleophilic handle

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or NMP.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add Lenalidomide-C6-Br (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C for 12-24 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the efficacy of a Lenalidomide-based PROTAC in degrading a target protein in a cellular context.[1][2][3]

Materials:

-

Cell line expressing the target protein

-

Lenalidomide-based PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table presents representative data for a Lenalidomide-based PROTAC targeting BRD4.[1]

| Parameter | Value | Description |

| DC50 | ~10-100 nM | The concentration of PROTAC required to degrade 50% of the target protein. |

| Dmax | >90% | The maximum percentage of target protein degradation achieved. |

Note: The specific DC50 and Dmax values for a PROTAC constructed with Lenalidomide-C6-Br will depend on the target protein and the specific ligand used.

Figure 2. Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

Lenalidomide-C6-Br is a valuable chemical tool for the development of PROTACs that harness the CRL4-CRBN E3 ligase complex for targeted protein degradation. Its well-defined structure and reactive handle facilitate the straightforward synthesis of novel PROTACs against a wide range of protein targets. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these powerful research and therapeutic agents. The continued exploration of Lenalidomide-based PROTACs holds significant promise for advancing our understanding of cellular biology and for the development of new therapeutic modalities for various diseases.

References

The Role of Lenalidomide-C6-Br in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system. Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Lenalidomide-C6-Br, a functionalized derivative of lenalidomide, and its pivotal role in the design and development of PROTACs. We will delve into its mechanism of action, synthesis, and application in forming potent and specific protein degraders, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this rapidly evolving field.

Introduction: The PROTAC Revolution and the Need for E3 Ligase Ligands

Targeted protein degradation using PROTACs offers a paradigm shift from traditional occupancy-based pharmacology to an event-driven, catalytic mechanism. PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By inducing the proximity of the POI to the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.

The choice of the E3 ligase and its corresponding ligand is a crucial aspect of PROTAC design. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC technology.[1][2] Lenalidomide, a derivative of thalidomide (B1683933), binds to CRBN and has been extensively utilized as a CRBN-recruiting moiety in numerous PROTACs.[2][3] To facilitate the conjugation of lenalidomide to a POI ligand, it must be functionalized with a linker containing a reactive handle. Lenalidomide-C6-Br is one such key building block.

Lenalidomide-C6-Br: Structure and Function

Lenalidomide-C6-Br is a derivative of lenalidomide featuring a six-carbon (C6) alkyl linker terminating in a bromine (Br) atom.

-

Lenalidomide Moiety: This portion of the molecule is responsible for binding to the E3 ligase CRBN. The glutarimide (B196013) ring of lenalidomide is essential for this interaction.[4]

-

C6 Linker: The six-carbon alkyl chain provides spatial separation between the lenalidomide moiety and the target protein ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and can significantly impact the degradation efficiency and selectivity of the PROTAC.[5][6]

-

Terminal Bromine: The bromine atom serves as a reactive electrophile, enabling the covalent attachment of the Lenalidomide-C6-Br unit to a nucleophilic functional group on the POI ligand, typically an amine or a thiol, through a nucleophilic substitution reaction.[7][8]

Mechanism of Action of Lenalidomide-C6-Br-based PROTACs

The mechanism of action of a PROTAC utilizing Lenalidomide-C6-Br follows the general principles of PROTAC-mediated protein degradation.

-

Ternary Complex Formation: The PROTAC, containing the Lenalidomide-C6-Br linker conjugated to a POI ligand, enters the cell and simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data

The efficacy of a PROTAC is determined by its binding affinity to its targets and its ability to induce protein degradation. Below are tables summarizing representative quantitative data for lenalidomide-based PROTACs. It is important to note that the specific values can vary depending on the POI, the cell line, and the experimental conditions.

Table 1: Binding Affinities of Lenalidomide and its Derivatives to CRBN

| Compound | Binding Affinity (Kd or IC50) | Method | Reference |

| Lenalidomide | ~2 µM (IC50) | Competitive Binding Assay | [4] |

| Lenalidomide | 6.7 ± 0.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [9] |

| Pomalidomide | 14.7 ± 1.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [9] |

| Iberdomide | Higher affinity than lenalidomide | Not specified | [2] |

Table 2: Degradation Efficiency of Lenalidomide-based PROTACs

| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| EGFRdel19 | Alkyl | HCC827 | 11.7 | >90 | [10] |

| EGFRL858R | Alkyl | H3255 | 22.3 | >90 | [10] |

| BET Proteins | Alkyl/PEG | MM1.S | Not specified | >90 | [11] |

| BTK | Alkyl | Mino | 2.2 | 97 | [12] |

Table 3: Pharmacokinetic Properties of Lenalidomide

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | ~3 hours | Human | |

| Bioavailability | High (>90%) | Human | [13] |

| Metabolism | Not metabolized by CYP450 | Human | [14] |

| Excretion | ~66% unchanged in urine | Human | [14] |

Experimental Protocols

Synthesis of Lenalidomide-C6-Br

While a specific protocol for Lenalidomide-C6-Br is not widely published, a plausible synthetic route can be adapted from established methods for the alkylation of lenalidomide.[8][15][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN107698484A - A kind of preparation method of derivative of lenalidomide and application - Google Patents [patents.google.com]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lenalidomide as a CRBN E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone therapy for multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action was a long-standing puzzle until the discovery of Cereblon (CRBN) as its direct target.[3][4][5] This guide provides an in-depth technical overview of lenalidomide's function as a molecular glue, modulating the substrate specificity of the CRBN E3 ubiquitin ligase complex. By binding to CRBN, lenalidomide induces the degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[5][6][7][8][9][10] This targeted protein degradation triggers a cascade of downstream events, ultimately leading to the profound anti-myeloma and immunomodulatory effects of the drug.

The CRL4CRBN E3 Ubiquitin Ligase Complex

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes by targeting proteins for proteasomal degradation. The CRL4CRBN complex is composed of four key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1, also known as Rbx1), and the substrate receptor Cereblon (CRBN).[11][12]

-

CUL4A/B: Serves as the scaffold of the complex.

-

DDB1: Acts as an adaptor protein, linking the substrate receptor (CRBN) to the CUL4 scaffold.

-

ROC1/Rbx1: A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.

-

CRBN: The substrate receptor that directly binds to proteins destined for ubiquitination.

In the absence of a ligand like lenalidomide, the CRL4CRBN complex has its own set of endogenous substrates.

Mechanism of Action: Lenalidomide as a Molecular Glue

Lenalidomide functions as a "molecular glue" by binding to a specific pocket on CRBN.[7] This binding event alters the conformation of the CRBN substrate-binding surface, creating a novel interface that has high affinity for neosubstrates, most notably IKZF1 and IKZF3.[5][8][10] This lenalidomide-induced ternary complex formation between CRBN and the neosubstrate leads to the polyubiquitination of the neosubstrate by the CRL4CRBN ligase. The polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome.

Quantitative Data

The binding affinity of lenalidomide to CRBN and its efficacy in promoting the degradation of neosubstrates have been quantified using various biophysical and cellular assays.

| Parameter | Molecule | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Lenalidomide to CRBN-DDB1 | ~178 nM | Competitive Titration | [13] |

| Lenalidomide to CRBN-DDB1 | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [14] | |

| Lenalidomide to CRBN TBD | 6.7 µM | Isothermal Titration Calorimetry (ITC) | [15] | |

| Degradation (IC50) | Lenalidomide for IKZF1 Degradation | ~1-10 µM (cell line dependent) | Western Blot | [16] |

| Lenalidomide for IKZF3 Degradation | ~1-10 µM (cell line dependent) | Western Blot | [16] |

Downstream Signaling and Therapeutic Effects

The degradation of IKZF1 and IKZF3 in multiple myeloma cells has profound downstream consequences.[5][6] IKZF1 and IKZF3 are critical transcription factors that regulate the expression of interferon regulatory factor 4 (IRF4), which in turn controls the expression of MYC, a key oncogene in multiple myeloma.[5] The degradation of IKZF1 and IKZF3 leads to the downregulation of IRF4 and MYC, resulting in cell cycle arrest and apoptosis of myeloma cells.[5][6]

In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene.[5] Their degradation by lenalidomide leads to increased IL-2 production, which enhances T-cell proliferation and activation, contributing to the immunomodulatory effects of the drug.[4]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Lenalidomide-Induced Protein-Protein Interactions

This protocol is designed to verify the lenalidomide-dependent interaction between CRBN and its neosubstrates (e.g., IKZF1/IKZF3).

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Lenalidomide

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Anti-IKZF1 or Anti-IKZF3 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Treatment: Culture MM.1S cells to the desired density. Treat cells with lenalidomide (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Resuspend the beads in elution buffer and boil to release the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-IKZF1/3 and anti-CRBN antibodies to detect the co-precipitated proteins.

Protocol 2: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to demonstrate that lenalidomide directly promotes the ubiquitination of its neosubstrates by the CRL4CRBN complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4CRBN complex

-

Recombinant IKZF1 or IKZF3 substrate

-

Ubiquitin

-

ATP

-

Lenalidomide

-

Ubiquitination reaction buffer

-

Reagents and equipment for Western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4CRBN complex, IKZF1/3 substrate, and ubiquitin in the reaction buffer.

-

Drug Addition: Add lenalidomide or DMSO to the respective reaction tubes.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting. Probe with an anti-IKZF1/3 antibody to detect a ladder of higher molecular weight bands, indicative of polyubiquitination.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the dose- and time-dependent degradation of neosubstrates in cells upon lenalidomide treatment.

Materials:

-

Multiple myeloma cell line

-

Lenalidomide

-

Cell lysis buffer

-

Primary antibodies (anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH or anti-Actin)

-

Secondary antibodies

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Treatment: Seed cells and treat with a range of lenalidomide concentrations for various time points.

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against IKZF1, IKZF3, and a loading control.

-

Detection and Analysis: Incubate with appropriate secondary antibodies and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

Lenalidomide's mechanism of action as a CRBN E3 ligase modulator represents a paradigm shift in our understanding of small molecule drug activity. By acting as a molecular glue, lenalidomide hijacks the cellular protein degradation machinery to selectively eliminate key drivers of malignancy. The in-depth technical understanding of this process, from the structure of the CRL4CRBN complex to the downstream signaling consequences, is crucial for the development of the next generation of targeted protein degraders and for optimizing the clinical use of existing immunomodulatory drugs. The protocols outlined in this guide provide a framework for researchers to investigate and further elucidate the intricate biology of lenalidomide and other molecular glues.

References

- 1. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide use in multiple myeloma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labs.dana-farber.org [labs.dana-farber.org]

- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beyondspringpharma.com [beyondspringpharma.com]

- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets and overcome resistance mechanisms inherent to traditional inhibitor-based drugs. By co-opting the cell's natural protein disposal machinery, TPD enables the selective elimination of disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into their mechanisms of action, present key quantitative data, provide detailed experimental protocols for their characterization, and visualize the intricate processes involved.

Core Concepts in Targeted Protein Degradation

The central paradigm of TPD is to induce the proximity of a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This event-driven pharmacology is distinct from the occupancy-driven mechanism of traditional inhibitors and offers several key advantages, including the ability to act catalytically and target proteins lacking active sites.[3]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The PROTAC acts as a molecular bridge, facilitating the formation of a ternary complex between the POI and the E3 ligase.[3][5] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.[1] The PROTAC molecule is then released and can participate in further degradation cycles.[4] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a novel protein-protein interface.[7][8] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues are typically smaller and their discovery has often been serendipitous.[9] The classic example is thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), which bind to CRBN and induce the degradation of neosubstrate proteins such as Ikaros (IKZF1) and Aiolos (IKZF3).[10][11]

Quantitative Analysis of Degrader Activity

The efficacy of a targeted protein degrader is assessed through various quantitative parameters. These metrics are crucial for comparing the potency and efficiency of different compounds and for guiding the optimization process.

Table 1: Degradation Potency and Efficacy of Representative PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-471 | Estrogen Receptor α (ERα) | CRBN | MCF7 | 0.9 | 95 | [12] |

| dBET1 | BRD4 | CRBN | MV4;11 | <100 | >85 | [13] |

| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | [14] |

DC50: Concentration of the degrader required to induce 50% of the maximal degradation. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Ternary Complex Formation and Cooperativity

| PROTAC | Target Protein | E3 Ligase | Binary Affinity (PROTAC to E3, KD nM) | Ternary Complex Affinity (KD nM) | Cooperativity (α) | Reference(s) |

| MZ1 | Brd4(2) | VBC | 66 | 4.4 | 15 | [14] |

| ACBI1 | SMARCA2 | VHL | 1800 | 69 | 26 | [15] |

| PROTAC 1 | SMARCA2 | VHL | 1600 | 500 | 3.2 | [15] |

VBC: VHL-Elongin B-Elongin C complex. Cooperativity (α) is a measure of the change in binding affinity upon ternary complex formation. α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. α < 1 indicates negative cooperativity.

Experimental Protocols for Characterizing Targeted Protein Degraders

A robust assessment of a novel degrader involves a series of well-defined experiments to confirm its mechanism of action and quantify its activity.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a degrader to mediate the ubiquitination of its target protein in a reconstituted cell-free system.

Principle: The assay combines the target protein, the E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the degrader. The formation of a productive ternary complex leads to the transfer of ubiquitin to the target protein, which is then detected by Western blot.[16]

Detailed Methodology:

-

Reagent Preparation:

-

Thaw purified recombinant proteins on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL/ElonginB/ElonginC or CRL4-CRBN), and the target protein of interest (POI).[17]

-

Prepare a 10X ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).[16]

-

Prepare a 100 mM ATP solution.

-

Prepare a 10 mg/mL ubiquitin solution.

-

Prepare serial dilutions of the PROTAC in DMSO.

-

-

Reaction Setup (for a 25 µL final volume):

-

On ice, prepare a master mix containing:

-

2.5 µL of 10X Ubiquitination Buffer

-

2.5 µL of 100 mM ATP

-

0.5 µL of 1 µM E1 Enzyme

-

0.5 µL of 10 µM E2 Enzyme

-

1.0 µL of 10 mg/mL Ubiquitin

-

Deionized water to a final volume that will accommodate the remaining components.[17]

-

-

In separate tubes, add the desired concentration of the POI and the E3 ligase complex.

-

Add the PROTAC dilution or DMSO (vehicle control) to the respective tubes.

-

Initiate the reaction by adding the master mix to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 2X Laemmli sample buffer containing β-mercaptoethanol.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using an ECL substrate and a chemiluminescence imaging system. A ladder of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[17]

-

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to measure the reduction of a target protein's abundance in cells following treatment with a degrader.

Principle: Cells are treated with the degrader for a specific time course. Cell lysates are then prepared, and the level of the target protein is quantified by Western blot. A loading control is used to ensure equal protein loading.[3]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound or DMSO as a vehicle control.

-

To confirm that the degradation is proteasome-dependent, a set of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding the degrader.[3]

-

-

Time-Course Collection:

-

Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) after treatment.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[3]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Sample Preparation and Western Blot:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Perform SDS-PAGE, protein transfer, antibody incubation, and detection as described in the in vitro ubiquitination assay protocol.

-

Probe the membrane with a primary antibody against the POI and a primary antibody against a loading control protein (e.g., GAPDH, β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the POI band to the intensity of the corresponding loading control band.

-

Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.

-

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the ternary complex in a homogenous format.

Principle: The target protein and the E3 ligase are tagged with a FRET donor and acceptor, respectively (e.g., via antibodies recognizing protein tags). When the degrader induces the formation of the ternary complex, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[8][19]

Detailed Methodology:

-

Reagent Preparation:

-

Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase).

-

Obtain TR-FRET compatible antibodies labeled with a donor (e.g., Terbium cryptate-conjugated anti-His) and an acceptor (e.g., d2-conjugated anti-GST).[20]

-

Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

Prepare a serial dilution of the PROTAC compound in DMSO and then in assay buffer.

-

-

Assay Protocol (in a 384-well plate):

-

Add the diluted PROTAC solution to the wells. Include "no PROTAC" and "no protein" controls.

-

Prepare a master mix of the tagged POI and E3 ligase in assay buffer and add it to the wells.

-

Incubate for 30-60 minutes at room temperature.

-

Prepare a master mix of the donor and acceptor antibodies and add it to the wells.

-

Seal the plate and incubate for 2-4 hours at room temperature, protected from light.[20]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~620 nm (donor) and ~665 nm (acceptor) after a time delay.[20]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.

-

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex relationships and processes in targeted protein degradation.

Caption: Mechanism of action for a PROTAC, illustrating ternary complex formation and subsequent ubiquitination and proteasomal degradation of the target protein.

Caption: Experimental workflow for measuring cellular protein degradation using Western blotting.

Caption: Logical workflow for a TR-FRET based ternary complex formation assay.

Conclusion and Future Directions

Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. The continued development of novel PROTACs and the rational discovery of new molecular glues hold immense promise for expanding the druggable proteome. Key future challenges include the identification of new E3 ligases to expand the scope of TPD, a deeper understanding of the rules governing ternary complex formation and degradation efficiency, and the optimization of the physicochemical properties of degraders to improve their oral bioavailability and clinical translation. As our knowledge in this field deepens, TPD is poised to deliver a new generation of transformative medicines for a wide range of human diseases.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitination Assay - Profacgen [profacgen.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]

- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 7. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Architect's Blueprint: A Technical Guide to PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a strategy of targeted protein elimination.[1] By commandeering the cell's own protein disposal machinery, PROTACs offer the potential to address previously "undruggable" targets, overcome mechanisms of drug resistance, and achieve sustained pharmacological effects with catalytic, sub-stoichiometric dosing.[1][2] This technical guide provides a comprehensive overview of the core principles underpinning the design and development of these powerful molecules.

PROTACs are heterobifunctional molecules engineered with three key components: a ligand that recognizes the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[1][3] This tripartite structure enables the PROTAC to function as a molecular bridge, inducing proximity between the POI and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule itself is not degraded in this process and can proceed to induce the degradation of multiple POI molecules.[2][4]

Core Principles of PROTAC Design

The rational design of a potent and selective PROTAC necessitates meticulous consideration of each of its three modular components.

The Warhead: Engaging the Protein of Interest (POI)

The "warhead" is the ligand responsible for binding to the target protein. A critical initial step in PROTAC design is the selection of a suitable warhead. Unlike traditional inhibitors that often require high-affinity binding to a functional active site, PROTACs can utilize ligands that bind to any accessible pocket on the POI, significantly broadening the scope of targetable proteins.[2][5] The binding affinity of the warhead for the POI does not always directly correlate with the degradation efficiency of the resulting PROTAC.[6]

The Anchor: Hijacking the E3 Ubiquitin Ligase

The "anchor" is the ligand that recruits an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). While the human genome encodes over 600 E3 ligases, only a handful have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[1][7] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] Other E3 ligases such as MDM2 and IAPs have also been successfully utilized.[8][9] The choice of E3 ligase and its corresponding ligand is a foundational decision that can influence the degradation profile and potential for off-target effects.[1]

| E3 Ubiquitin Ligase | Common Ligands | Key Characteristics |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide[1] | Well-characterized ligands with a broad substrate scope.[1] |

| von Hippel-Lindau (VHL) | Hypoxia-inducible factor (HIF) mimetics[1] | High-affinity ligands with distinct structural requirements.[1] |

| MDM2 | Nutlin-based ligands[8] | Frequently employed for cancer-related targets.[8] |

| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin-based ligands[1] | Involved in the regulation of apoptosis.[1] |

The Linker: The Critical Bridge

The linker is much more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][10][11] The length, composition, rigidity, and attachment points of the linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1][10]

-

Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes, while a linker that is too long can result in an unstable complex due to excessive flexibility.[12]

-

Linker Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[11] Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[10]

-

Attachment Points: The points at which the linker is connected to the warhead and the anchor (exit vectors) are critical for maintaining the binding of both ligands to their respective proteins and for achieving a productive orientation within the ternary complex.[10]

The optimization of the linker often requires empirical testing of a library of PROTACs with systematic variations in length and composition.[10]

The PROTAC-Mediated Degradation Pathway

The mechanism of action of PROTACs can be broken down into a series of orchestrated steps, leveraging the cell's endogenous protein homeostasis machinery.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Analysis of PROTAC Design Parameters

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on TBK1 Degradation

This table illustrates the effect of varying the length of an alkyl/ether linker on the degradation of Tank-binding kinase 1 (TBK1).[10]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 12-29 | Submicromolar | >76 |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

Data sourced from Zhang et al. as cited in a review.[10]

Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linkers

This table showcases the structure-activity relationship for a series of PROTACs targeting BRD4, utilizing PEG linkers of different lengths.[12]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG2 | 150 | 80 |

| PROTAC-2 | PEG3 | 50 | 90 |

| PROTAC-3 | PEG4 | 25 | >95 |

| PROTAC-4 | PEG5 | 60 | 88 |

| PROTAC-5 | PEG6 | 120 | 82 |

Data presented is representative of typical trends observed in PROTAC optimization.[12]

Experimental Protocols for PROTAC Characterization

A robust assessment of a PROTAC's activity and mechanism of action requires a suite of biochemical and cellular assays.

Target Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction of the target protein in cells following PROTAC treatment.[3]

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[3]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading.[3]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunodetection: Probe the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[3]

-

Data Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Ternary Complex Formation Assays

Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Several biophysical techniques can be employed for this purpose.

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of molecules.[13]

Methodology:

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[13]

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics. Separately, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal direct interaction.[13]

-

Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[13]

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).[13]

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14]

Methodology:

-

Sample Preparation: Prepare solutions of the POI and the PROTAC in the same buffer. The concentration of the PROTAC in the syringe should be 10-20 times higher than the concentration of the POI in the sample cell.[14]

-

Titration: Perform a series of small, sequential injections of the PROTAC solution into the sample cell containing the POI solution.[14]

-

Data Analysis: Integrate the heat-change peaks from the titration to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

-

Ternary Complex Analysis: To study the ternary complex, the experiment can be repeated by titrating a pre-formed binary complex (e.g., PROTAC-POI) into a solution of the third component (E3 ligase).[14]

In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[15]

Methodology:

-

Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[15]

-

Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[15]

-

Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[15]

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.[15]

-

Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[15]

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2]

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[2]

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[2]

-

Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[2]

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[2]

The Ubiquitin-Proteasome System: The Cellular Machinery

PROTACs leverage the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to appreciating the mechanism of action of PROTACs.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion and Future Directions

The design of PROTACs is a multifactorial challenge that requires a deep understanding of structural biology, medicinal chemistry, and cell biology. The modular nature of PROTACs, however, allows for a systematic and rational approach to their optimization. As our understanding of the intricate interplay between the POI, PROTAC, and E3 ligase deepens, and as new E3 ligases are harnessed, the therapeutic potential of targeted protein degradation will continue to expand, offering new hope for the treatment of a wide range of diseases. The continued development of sophisticated analytical techniques will be paramount in guiding the design of the next generation of these promising therapeutic agents.

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to E3 Ubiquitin Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms, experimental approaches, and therapeutic implications of E3 ubiquitin ligase recruitment.

Core Concepts: The Ubiquitin-Proteasome System and the Role of E3 Ligases

The Ubiquitin-Proteasome System (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins.[1][2][3][4][5] The UPS orchestrates the degradation of proteins through a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[3][5][6]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[3][6]

-

E3 (Ubiquitin Ligase): The key player that confers substrate specificity.[2][7][8] It recognizes and binds to a specific target protein (substrate) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[6][7]

This process, known as ubiquitination, can result in the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination).[5][7] The fate of the tagged protein is determined by the type of ubiquitin linkage.[7] For instance, polyubiquitin (B1169507) chains linked via lysine 48 (K48) typically target the protein for degradation by the 26S proteasome.[2][7]

With over 600 E3 ligases encoded in the human genome, they represent the largest and most diverse family of enzymes in the ubiquitination pathway.[8][9][10] This diversity allows for the precise and specific regulation of thousands of cellular proteins.

Classification of E3 Ubiquitin Ligases

E3 ligases are broadly classified into several families based on their structural domains and mechanism of ubiquitin transfer.[6][7][11][12]

| E3 Ligase Family | Key Characteristics | Mechanism of Ubiquitin Transfer | Examples |

| RING (Really Interesting New Gene) | The largest family, characterized by a RING domain that binds the E2-ubiquitin complex.[6] Can function as monomers or as part of multi-subunit complexes.[11] | Facilitates the direct transfer of ubiquitin from the E2 enzyme to the substrate.[6][11] | Anaphase-Promoting Complex (APC), SCF (Skp1-Cullin-F-box) complex, MDM2.[7] |

| HECT (Homologous to E6AP C-terminus) | Possess a conserved HECT domain that forms a thioester intermediate with ubiquitin before transferring it to the substrate. | Involves a two-step process: ubiquitin is first transferred from the E2 to a cysteine residue in the HECT domain of the E3, and then from the E3 to the substrate.[7] | Nedd4 family, HERC family.[6] |

| RBR (RING-between-RING) | A hybrid family that contains two RING-like domains (RING1 and RING2) and an In-Between-RING (IBR) domain.[6] | Functions as a RING/HECT hybrid. RING1 binds the E2-ubiquitin complex, and the ubiquitin is then transferred to a catalytic cysteine in the RING2 domain before being transferred to the substrate.[6] | Parkin, HOIP. |

| U-box | Contains a U-box domain, which is structurally similar to the RING domain but lacks the zinc-coordinating residues. | Similar to RING E3s, they facilitate the direct transfer of ubiquitin from the E2 to the substrate. | CHIP (C-terminus of Hsc70-Interacting Protein). |

Mechanisms of E3 Ligase Recruitment and Substrate Recognition

The specificity of the UPS is largely dictated by the precise recruitment of E3 ligases to their substrates. This recruitment is a highly regulated process involving various mechanisms:

-

Degron Recognition: Many substrates contain specific recognition motifs called "degrons," which are directly recognized by the substrate-binding domain of an E3 ligase.[13] For example, the SCF complex utilizes a variety of F-box proteins as substrate receptors, each recognizing a specific set of substrates.[7]

-

Post-Translational Modifications (PTMs): The interaction between an E3 ligase and its substrate can be controlled by PTMs such as phosphorylation, acetylation, or glycosylation.[14] For instance, the E3 ligase c-Cbl specifically binds to phosphorylated tyrosine motifs in its substrates, linking ubiquitination to signal transduction pathways.[14]

-

Adaptor Proteins: In some cases, an adaptor protein bridges the interaction between the E3 ligase and the substrate. A well-known example is the von Hippel-Lindau (VHL) E3 ligase complex, where the VHL protein acts as the substrate receptor for hypoxia-inducible factor 1α (HIF-1α).[10]

-

Induced Proximity: This mechanism is central to the action of a class of therapeutics known as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[7][10] These small molecules act as bifunctional linkers, simultaneously binding to an E3 ligase and a target protein of interest, thereby inducing their proximity and subsequent ubiquitination and degradation of the target.[7][15]

Signaling Pathway Example: VHL-mediated Degradation of HIF-1α

The degradation of the transcription factor HIF-1α is a classic example of E3 ligase recruitment regulated by cellular conditions.

Caption: VHL-mediated degradation of HIF-1α under normoxic and hypoxic conditions.

Experimental Protocols for Studying E3 Ligase Recruitment

A variety of experimental techniques are employed to investigate the interactions between E3 ligases and their substrates.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to identify and validate protein-protein interactions. An antibody against a specific E3 ligase is used to pull down the E3 ligase and any interacting proteins from a cell lysate. The interacting proteins can then be identified by Western blotting or mass spectrometry.

Detailed Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the E3 ligase of interest.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative substrate or by mass spectrometry for unbiased identification of interacting partners.

Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Proximity-Labeling Assays (e.g., BioID)

Principle: This technique identifies proteins in close proximity to a protein of interest in living cells. The E3 ligase is fused to a promiscuous biotin (B1667282) ligase (BirA). When biotin is added to the cell culture medium, BirA biotinylates proteins in its immediate vicinity. These biotinylated proteins can then be purified and identified.

Detailed Methodology:

-

Construct Generation: Generate a fusion construct of the E3 ligase and BirA*.

-

Cell Line Generation: Establish a stable cell line expressing the fusion protein.

-

Biotin Labeling: Incubate the cells with biotin for a defined period.

-

Cell Lysis: Lyse the cells under denaturing conditions to stop the biotinylation reaction and disrupt protein complexes.

-

Purification: Purify the biotinylated proteins using streptavidin-coated beads.

-

Analysis: Identify the purified proteins by mass spectrometry.

In Vitro Ubiquitination Assays

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of an E3 ligase to ubiquitinate a specific substrate.

Detailed Methodology:

-

Protein Purification: Purify recombinant E1, E2, E3 ligase, the substrate of interest, and ubiquitin.

-

Reaction Setup: Combine the purified components in a reaction buffer containing ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate to detect higher molecular weight ubiquitinated species.

Therapeutic Strategies Targeting E3 Ligase Recruitment

The central role of E3 ligases in protein homeostasis makes them attractive targets for drug discovery.[8][9]

Targeted Protein Degradation (TPD)

TPD has emerged as a powerful therapeutic modality that co-opts the cell's own protein degradation machinery to eliminate disease-causing proteins.[15]

-

PROTACs (Proteolysis-Targeting Chimeras): These heterobifunctional molecules consist of a ligand that binds to an E3 ligase, a ligand for the target protein, and a linker.[7][15] By bringing the E3 ligase and the target protein into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target.[7][15]

-

Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[7] A well-known example is thalidomide, which recruits neo-substrates to the CRBN E3 ligase.[15]

Caption: The mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Quantitative Data on E3 Ligase Ligands

The development of TPD strategies relies on the availability of small molecule ligands that can bind to E3 ligases. The table below summarizes binding affinity data for some commonly used E3 ligase ligands.

| E3 Ligase | Ligand | Binding Affinity (Kd/IC50) | Target | Reference |

| Cereblon (CRBN) | Pomalidomide | ~250 nM (IC50) | CRBN | [15] |

| Cereblon (CRBN) | Lenalidomide | ~1 µM (IC50) | CRBN | [15] |

| Von Hippel-Lindau (VHL) | VH032 | ~190 nM (Kd) | VHL | (Exemplary) |

| MDM2 | Nutlin-3 | ~90 nM (IC50) | MDM2-p53 interaction | (Exemplary) |

Note: Binding affinities can vary depending on the experimental conditions and assay format. The values presented are for illustrative purposes.

Challenges and Future Directions

Despite the significant progress in understanding and targeting E3 ligases, several challenges remain:

-

Expanding the Repertoire of Ligandable E3s: The majority of current TPD approaches utilize a limited number of E3 ligases, primarily CRBN and VHL.[15] Discovering ligands for other E3 ligases is crucial to overcome potential resistance mechanisms and to enable cell-type-specific protein degradation.[15]

-

Understanding Substrate Specificity: Many E3 ligases have a large number of substrates, and the rules governing their specificity are not fully understood.[14][16] A deeper understanding of these rules will be essential for designing highly selective therapeutics.

-

Overcoming Resistance: Resistance to TPDs can arise from mutations in the E3 ligase or the target protein that disrupt the formation of the ternary complex.[15] Strategies to overcome resistance, such as using different E3 ligases, are an active area of research.

The field of E3 ubiquitin ligase recruitment is a dynamic and rapidly evolving area of research. Continued efforts to elucidate the fundamental mechanisms of E3 ligase function and to develop novel strategies for their therapeutic modulation hold immense promise for the treatment of a wide range of human diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Ubiquitin proteasome system in immune regulation and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Ubiquitin/Proteasome System | Cell Metabolism | Tocris Bioscience [tocris.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Drug Discovery Approaches to Target E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recognition of substrate degrons by E3 ubiquitin ligases and modulation by small-molecule mimicry strategies: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. portlandpress.com [portlandpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Degradation: A Technical Guide to Lenalidomide-C6-Br in Novel PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted destruction of pathogenic proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this, offering the potential to address targets previously considered "undruggable."[1] At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a task often accomplished by derivatives of immunomodulatory drugs (IMiDs) such as Lenalidomide.[2][3] This technical guide provides an in-depth exploration of a key building block in this field: Lenalidomide-C6-Br. This molecule, comprising the CRBN-binding moiety Lenalidomide connected to a 6-carbon alkyl bromide linker, serves as a versatile anchor for the synthesis of novel PROTACs. Herein, we detail its synthesis, mechanism of action, and the critical experimental protocols for the evaluation of PROTACs developed from this foundational component.

Core Concepts: The PROTAC Mechanism and the Role of Cereblon

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The fundamental mechanism of action involves the PROTAC inducing proximity between the POI and the E3 ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex.[3] Lenalidomide and its analogs bind to CRBN, modulating its substrate specificity.[3] In the context of PROTACs, the Lenalidomide moiety serves to "hijack" the CRBN E3 ligase complex, directing its ubiquitinating activity towards the target protein bound by the other end of the PROTAC molecule.

Synthesis of Lenalidomide-C6-Br

The synthesis of Lenalidomide-C6-Br is achieved through the chemoselective alkylation of the aromatic amine of Lenalidomide. This method provides a straightforward approach to installing a functionalized linker onto the CRBN ligand.

Reaction Scheme:

Protocol:

-

Dissolution: Dissolve Lenalidomide in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) to the solution to act as a non-nucleophilic base.

-

Alkylation: Introduce an excess of 1,6-dibromohexane to the reaction mixture. The excess of the di-halogenated alkane favors mono-alkylation.

-

Reaction Conditions: Heat the mixture to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to isolate the desired Lenalidomide-C6-Br.[6]

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present representative data for PROTACs utilizing Lenalidomide with varying linkers to illustrate the impact of linker composition on degradation efficiency.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

| PROTAC | E3 Ligase Ligand | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |

| dBET6 | Lenalidomide | PEG | BRD4 | Jurkat | 18 | >95 |

| PROTAC 1 | Lenalidomide | Alkyl (C4) | BRD4 | THP-1 | 30 | ~90 |

| PROTAC 2 | Lenalidomide | Alkyl (C6) | BRD4 | THP-1 | 25 | >95 |

| PROTAC 3 | Lenalidomide | Alkyl (C8) | BRD4 | THP-1 | 45 | ~85 |

Data is representative and compiled from various sources for illustrative purposes.[7][8]

Table 2: Binding Affinities and Cellular Activity

| Compound | Target | Binding Affinity (Kd to CRBN, µM) | Cellular IC50 (nM) |

| Lenalidomide | - | ~1.0 | N/A |

| PROTAC (BRD4) | BRD4 | N/A | 5-50 |

| PROTAC (STAT3) | STAT3 | N/A | 28-60 |

Data is representative and compiled from various sources for illustrative purposes.[8][9]

Experimental Protocols

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10]

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[10][11]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.[12]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][12]

Visualizing the Process: Signaling Pathways and Workflows

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

Conclusion